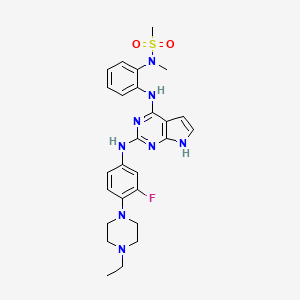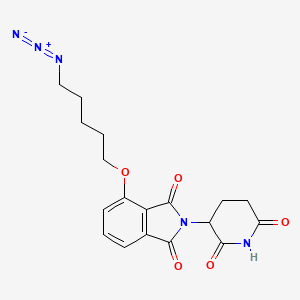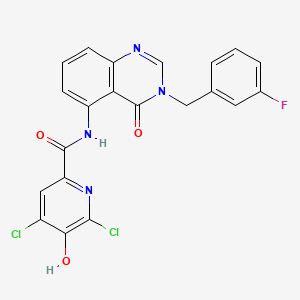
BET bromodomain inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BET bromodomain inhibitor 4 is a small molecule that targets the bromodomain and extraterminal domain family of proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound is particularly significant in cancer research due to its ability to disrupt the interaction between BET proteins and chromatin, thereby inhibiting the expression of oncogenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BET bromodomain inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final Coupling: The final product is obtained by coupling the modified core structure with specific side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
BET bromodomain inhibitor 4 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
BET bromodomain inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of bromodomains in gene regulation and chromatin remodeling.
Biology: Employed in cellular and molecular biology research to investigate the effects of BET protein inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and solid tumors. It is also being studied for its anti-inflammatory and antiviral properties.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds.
Mecanismo De Acción
BET bromodomain inhibitor 4 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other target genes. The primary molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT. The inhibition of these proteins affects various signaling pathways involved in cell growth, survival, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- BET bromodomain inhibitor 1
- BET bromodomain inhibitor 2
- BET bromodomain inhibitor 3
- BET bromodomain inhibitor 5
Uniqueness
BET bromodomain inhibitor 4 is unique due to its high selectivity and potency in targeting BET proteins. Unlike some other inhibitors, it has shown promising results in preclinical studies with minimal off-target effects. Additionally, this compound has demonstrated synergistic effects when used in combination with other therapeutic agents, making it a valuable candidate for combination therapy in cancer treatment.
Propiedades
Fórmula molecular |
C27H31FN8O2 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[10-(3,5-dimethyltriazol-4-yl)-7-[(S)-(3-fluoropyridin-2-yl)-(oxan-4-yl)methyl]-3-methyl-3,4,7,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-5-yl]propan-2-ol |
InChI |
InChI=1S/C27H31FN8O2/c1-15-22(35(5)33-31-15)17-13-19-21(30-14-17)24-25(26(27(2,3)37)32-34(24)4)36(19)23(16-8-11-38-12-9-16)20-18(28)7-6-10-29-20/h6-7,10,13-14,16,23,37H,8-9,11-12H2,1-5H3/t23-/m0/s1 |
Clave InChI |
AOABNCJLYRKHNM-QHCPKHFHSA-N |
SMILES isomérico |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |
SMILES canónico |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=C(C=CC=N6)F)C(=NN4C)C(C)(C)O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
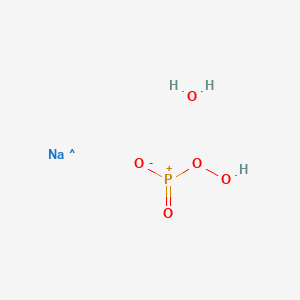
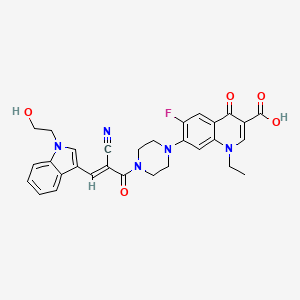
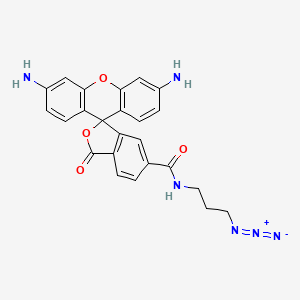
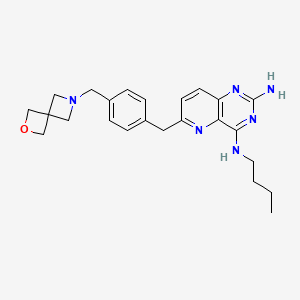
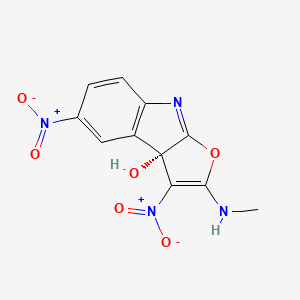
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
